Dioleylamine

Descripción general

Descripción

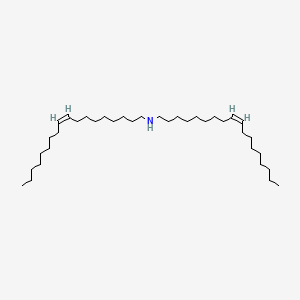

Dioleylamine is an organic compound with the chemical formula C36H71N. It is a derivative of oleylamine, where two oleyl groups are attached to a single nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dioleylamine can be synthesized through the transesterification of diethylenediamine and oleic acid. Another method involves reacting diethylenediamine with glutaryl chloride, followed by hydrolysis . These methods typically require controlled reaction conditions, including specific temperatures and catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to obtain the desired compound with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Dioleylamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with different degrees of saturation.

Substitution: This compound can participate in substitution reactions where one or both oleyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can produce oxides, while reduction can yield different amines. Substitution reactions can result in a variety of substituted amines .

Aplicaciones Científicas De Investigación

Catalytic Applications

Dioleylamine has been identified as a potential catalytic surfactant in green chemistry applications. Its role in the development of microemulsion systems is particularly noteworthy. Microemulsions are utilized in catalytic oxidation reactions, providing a medium that enhances reaction efficiency while minimizing environmental impact.

- Microemulsion Systems : DOA can form stable microemulsions that facilitate the catalytic oxidation of organic compounds using environmentally friendly oxidants like hydrogen peroxide. This approach is part of broader efforts to develop sustainable chemical processes that reduce waste and toxicity associated with traditional methods .

Materials Science

In materials science, this compound is employed as a surfactant and stabilizer in the synthesis of nanoparticles and other advanced materials.

- Nanoparticle Synthesis : DOA is used to stabilize metal nanoparticles during their synthesis, preventing agglomeration and ensuring uniform size distribution. This stabilization is crucial for applications in catalysis and electronics, where particle size can significantly affect performance .

- Functional Materials : The compound has been explored for creating functional materials such as conductive polymers and composite materials. Its ability to interact with both organic and inorganic components makes it suitable for enhancing the properties of various materials .

Electrochemical Applications

This compound's unique properties make it a candidate for use in electrochemical systems, particularly in the development of next-generation batteries and energy storage devices.

- Ionic Liquids : Research indicates that this compound can be incorporated into ionic liquid formulations, which are gaining attention for their non-volatility and high thermal stability. These ionic liquids can be tailored for specific applications in batteries, improving efficiency and safety .

- Electrode Materials : The compound has been investigated as a component in electrode materials for lithium-ion batteries, contributing to improved charge/discharge rates and overall battery performance .

Case Study 1: Catalytic Oxidation Using this compound

A study conducted by researchers at the University of Lille demonstrated the effectiveness of this compound in creating microemulsion systems for catalytic oxidation reactions. The results indicated higher yields and selectivity compared to traditional methods, showcasing the potential for industrial applications .

Case Study 2: Nanoparticle Stabilization

Research published in the Journal of Nanomaterials highlighted the use of this compound as a stabilizing agent for silver nanoparticles. The study found that DOA effectively prevented agglomeration, leading to enhanced catalytic activity in various reactions .

Mecanismo De Acción

The mechanism by which dioleylamine exerts its effects involves its interaction with various molecular targets and pathways. As an amphiphilic molecule, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in the study of cell membranes and in the development of drug delivery systems .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to dioleylamine include:

Oleylamine: A single oleyl group attached to a nitrogen atom.

Diallylamine: Contains two allyl groups attached to a nitrogen atom.

N,N-Dimethylallylamine: Contains two methyl groups and one allyl group attached to a nitrogen atom.

Uniqueness

This compound is unique due to its two long oleyl chains, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring integration into lipid bilayers or the formation of stable emulsions .

Actividad Biológica

Dioleylamine (DOA) is a long-chain primary amine derived from oleic acid, characterized by its dual oleyl groups. This compound has garnered attention in various fields, including materials science and biomedicine, due to its unique biological activities and properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is synthesized through the reaction of oleic acid with ammonia or amines. Its structure consists of two oleyl chains attached to a nitrogen atom, which imparts both hydrophobic and hydrophilic characteristics. This amphiphilic nature allows this compound to interact with various biological systems.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it can disrupt bacterial cell membranes, leading to cell lysis. A study reported that this compound showed effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

2. Cytotoxic Effects

This compound has been investigated for its cytotoxic effects on cancer cells. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS).

Case Study: Cytotoxicity in Cancer Cells

- Cell Lines : MCF-7 (breast cancer), HT-29 (colon cancer)

- Concentration Range : 10-100 µM

- Findings : Significant reduction in cell viability observed at concentrations above 50 µM.

3. Role in Nanoparticle Synthesis

This compound is widely used as a surfactant in the synthesis of nanoparticles, particularly in stabilizing metal nanoparticles for biomedical applications. Its ability to modify surface properties enhances the biocompatibility and stability of nanoparticles.

| Nanoparticle Type | Synthesis Method | Stabilization Effect |

|---|---|---|

| Gold Nanoparticles | Chemical Reduction | Enhanced stability |

| Silver Nanoparticles | Solvothermal Process | Improved biocompatibility |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Reactive Oxygen Species Generation : Induces oxidative stress in cells, leading to apoptosis.

- Nanoparticle Stabilization : Forms a protective layer around nanoparticles, preventing aggregation and enhancing cellular uptake.

Research Findings

Recent studies have highlighted the potential applications of this compound in drug delivery systems and as an antimicrobial agent in food packaging materials. The compound’s ability to enhance the solubility of hydrophobic drugs makes it a valuable excipient in pharmaceutical formulations.

Propiedades

Número CAS |

40165-68-2 |

|---|---|

Fórmula molecular |

C36H71N |

Peso molecular |

518.0 g/mol |

Nombre IUPAC |

N-octadec-9-enyloctadec-9-en-1-amine |

InChI |

InChI=1S/C36H71N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3 |

Clave InChI |

JTQQDDNCCLCMER-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCNCCCCCCCCC=CCCCCCCCC |

SMILES isomérico |

CCCCCCCC/C=C/CCCCCCCCNCCCCCCCC/C=C\CCCCCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCNCCCCCCCCC=CCCCCCCCC |

Key on ui other cas no. |

40165-68-2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.